4-Cyclohexylpiperidine
Overview
Description
4-Cyclohexylpiperidine is an organic compound with the molecular formula C11H21N. It is a derivative of piperidine, where a cyclohexyl group is attached to the fourth position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-cyclohexylpyridine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure of hydrogen gas .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 4-cyclohexylpyridine using a continuous flow reactor. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Cyclohexylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexylpiperidine involves its interaction with various molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A simpler analog without the cyclohexyl group.
Cyclohexylamine: Similar in structure but lacks the piperidine ring.
Phencyclidine: Contains a cyclohexyl group but has different pharmacological properties.
Uniqueness: 4-Cyclohexylpiperidine is unique due to its combined structural features of both cyclohexyl and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-cyclohexylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCLNJCVFZWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329829 | |
Record name | 4-cyclohexylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-73-2 | |
Record name | 4-Cyclohexylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14446-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyclohexylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 4-cyclohexylpiperidine moiety within a larger molecule influence its interaction with cytochrome P450 enzymes, specifically CYP3A4?
A: The provided research highlights the importance of structural features in predicting potential drug-drug interactions mediated by cytochrome P450 enzymes . While the study focuses on a melanocortin-4 receptor agonist containing a this compound moiety, it doesn't directly assess the isolated impact of this specific group on CYP3A4 interaction. The research emphasizes that the formation of a nitroso intermediate from the tetrahydronaphthalene group in the studied compound led to time-dependent inhibition of CYP3A4.
Q2: Can the continuous-flow hydrogenation process described in the first study be applied to the synthesis of this compound, and what advantages would it offer?
A: The first study describes an efficient continuous-flow hydrogenation process for synthesizing arylpiperidines from arylpyridines, using 4-phenylpiperidine as a model product . While the study doesn't directly apply this process to synthesize this compound, the underlying principle could potentially be adapted.
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